
2-Bromopyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromopyrimidine-4,6-diamine is a heterocyclic organic compound with the molecular formula C4H4BrN3 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3 The bromine atom is located at position 2, and the amino groups are at positions 4 and 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromopyrimidine-4,6-diamine typically involves the bromination of pyrimidine derivatives followed by amination. One common method is the bromination of 2,4,6-triaminopyrimidine using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromopyrimidine-4,6-diamine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom at position 2 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The amino groups can be oxidized to nitro groups or other functional groups using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions to form derivatives with different oxidation states.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines in solvents like ethanol or dimethylformamide (DMF) are commonly used.
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water are typical oxidizing agents.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents such as tetrahydrofuran (THF) are used.
Major Products Formed
Nucleophilic Substitution: Products include 2-aminopyrimidine-4,6-diamine derivatives.
Oxidation: Products include 2-bromo-4,6-dinitropyrimidine.
Reduction: Products include 2-bromo-4,6-diaminopyrimidine derivatives with reduced functional groups.
Scientific Research Applications
2-Bromopyrimidine-4,6-diamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Research: It serves as a precursor for the synthesis of biologically active molecules that can be used in enzyme inhibition studies and other biochemical assays.
Mechanism of Action
The mechanism of action of 2-Bromopyrimidine-4,6-diamine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The bromine atom and amino groups play crucial roles in its binding affinity and specificity. The compound can form hydrogen bonds and other interactions with its targets, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloropyrimidine-4,6-diamine
- 2-Fluoropyrimidine-4,6-diamine
- 2-Iodopyrimidine-4,6-diamine
Uniqueness
2-Bromopyrimidine-4,6-diamine is unique due to the presence of the bromine atom, which imparts distinct reactivity and electronic properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective.
Properties
Molecular Formula |
C4H5BrN4 |
|---|---|
Molecular Weight |
189.01 g/mol |
IUPAC Name |
2-bromopyrimidine-4,6-diamine |
InChI |
InChI=1S/C4H5BrN4/c5-4-8-2(6)1-3(7)9-4/h1H,(H4,6,7,8,9) |
InChI Key |
FVONMORGICTZML-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(N=C1N)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


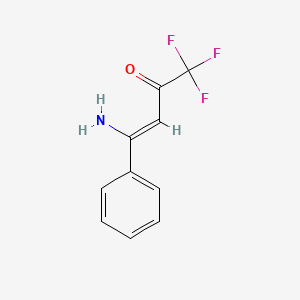
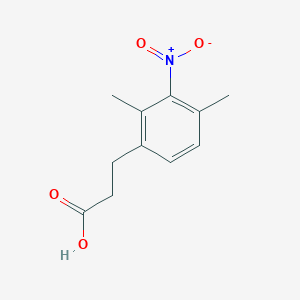
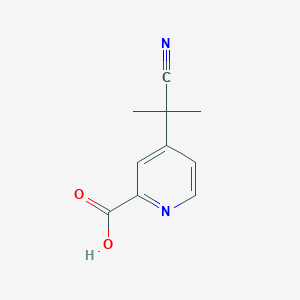
![4-Methyl-1-vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one](/img/structure/B13892234.png)
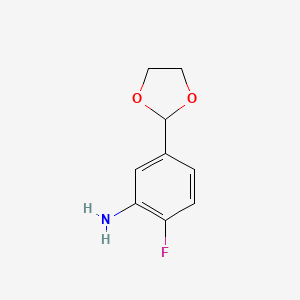
![[2-Chloro-5-[(4-isopropylphenyl)methylamino]phenyl]methanol](/img/structure/B13892249.png)
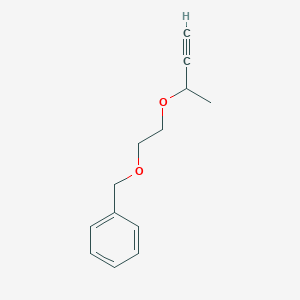
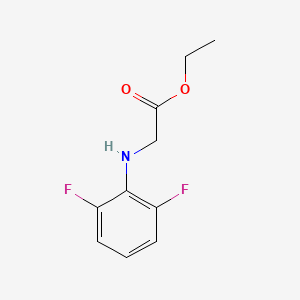
![7-[3,5-Dihydroxy-2-(3-hydroxy-4-phenoxybut-1-enyl)cyclopentyl]hept-5-enoic acid](/img/structure/B13892265.png)
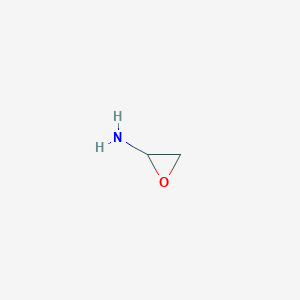
![N-[4-(4-methylpyridin-3-yl)phenyl]butane-1-sulfonamide](/img/structure/B13892278.png)
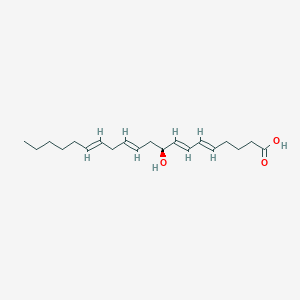

![tert-butyl-[(2S)-2,3-dimethylbut-3-enoxy]-diphenylsilane](/img/structure/B13892333.png)
